molecular formula C8H3BrF4O2 B1271567 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane CAS No. 261762-36-1

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

Cat. No. B1271567
CAS RN: 261762-36-1
M. Wt: 287.01 g/mol
InChI Key: FUAIJNZZMOZHOS-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is a chemical compound with the molecular formula C8H3BrF4O2 . It has a molecular weight of 287.01 g/mol . The IUPAC name for this compound is 6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine .


Molecular Structure Analysis

The InChI code for 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5 (3-4)7 (10,11)15-8 (12,13)14-6/h1-3H . The Canonical SMILES structure is C1=CC2=C (C=C1Br)C (OC (O2) (F)F) (F)F .


Physical And Chemical Properties Analysis

The compound has a computed topological polar surface area of 18.5 Ų . It has a heavy atom count of 15 . The compound has a complexity of 261 as computed by Cactvs 3.4.6.11 . The exact mass and monoisotopic mass of the compound are both 285.92525 g/mol .

Scientific Research Applications

Proteomics Research

“6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Drug Synthesis

This compound is valuable for diverse applications like drug synthesis. It could be used as a building block in the synthesis of various pharmaceutical compounds.

Catalysis

“6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane” can also be used in catalysis. In chemistry, a catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.

Material Science

Research has investigated the use of similar compounds in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs). It’s possible that “6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane” could have similar applications.

Spectroscopic Studies

While not directly related to “6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane”, compounds with similar structures have been the subject of several spectroscopic studies . These studies use techniques like infrared (IR) spectroscopy to characterize compound and solvent interactions .

Solvent Effects Study

The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated . This could be another potential application for “6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane”.

properties

IUPAC Name

6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAIJNZZMOZHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378442
Record name 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane

CAS RN

261762-36-1
Record name 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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